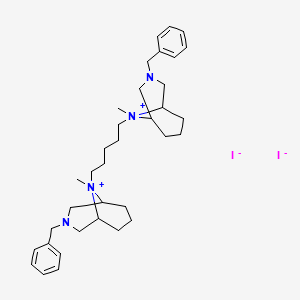
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The piperidine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
The final step involves the coupling of the piperidine and cyclohexyl groups with the p-hexyloxycarbanilate moiety under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.
Substitution: The hexyloxycarbanilate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the cyclohexyl group would yield cyclohexane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with receptor sites, while the cyclohexyl and hexyloxycarbanilate moieties may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring structure.
Cyclohexyl derivatives: Compounds like cyclohexylamine share the cyclohexyl group.
Carbanilate derivatives: Compounds like phenylcarbanilate share the carbanilate moiety.
Uniqueness
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is unique due to its combination of a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety. This unique structure may confer specific binding properties and reactivity that are not observed in similar compounds.
Properties
CAS No. |
38205-34-4 |
|---|---|
Molecular Formula |
C24H39ClN2O3 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
[(1S,2S)-2-piperidin-1-ium-1-ylcyclohexyl] N-(4-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-19-28-21-15-13-20(14-16-21)25-24(27)29-23-12-7-6-11-22(23)26-17-8-5-9-18-26;/h13-16,22-23H,2-12,17-19H2,1H3,(H,25,27);1H/t22-,23-;/m0./s1 |
InChI Key |
QMSZOCYQHRDDPA-SJEIDVEUSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-] |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


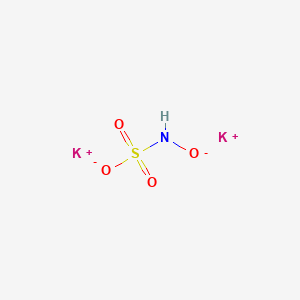
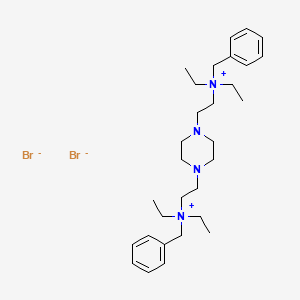
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
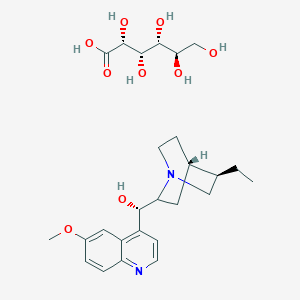
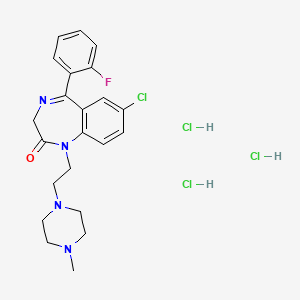

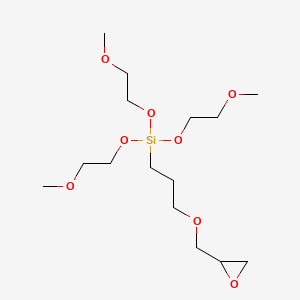
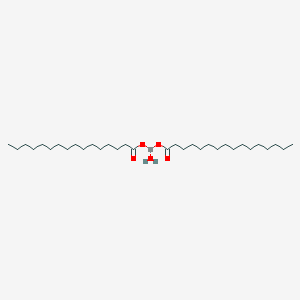
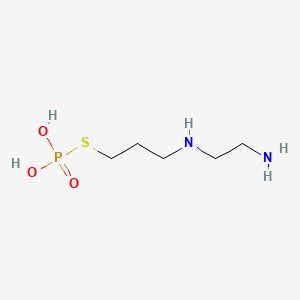
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

